

Stille Coupling Partners for 3-Iodopyridazine: Application Notes and Protocols

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Compound of Interest

Compound Name: **3-Iodopyridazine**

Cat. No.: **B154842**

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This document provides detailed application notes and protocols for the Stille coupling of **3-iodopyridazine**, a valuable substrate in the synthesis of novel compounds for pharmaceutical and materials science applications. The Stille reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.

The high reactivity of the carbon-iodine bond in **3-iodopyridazine** allows for efficient coupling with a variety of organostannane reagents, enabling the introduction of diverse substituents at the 3-position of the pyridazine ring. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials.

Potential Stille Coupling Partners for 3-Iodopyridazine

A wide array of organotributylstannanes can be utilized as coupling partners in the Stille reaction with **3-iodopyridazine**. The selection of the organostannane determines the resulting 3-substituted pyridazine. The following table summarizes potential coupling partners and representative reaction conditions based on analogous couplings with other heteroaromatic iodides.

Couplin g		Catalyst (mol%)	Ligand (mol%)	Solvent	Temper ature (°C)	Time (h)	Repre sentative Yield (%)
Partner (R- SnBu ₃)	Product						
Phenyltribu tylstanna ne	3- Phenylpy ridazine	Pd(PPh ₃) ₄ (5)	—	Toluene	100	16	88
2- (Tributyls tannyl)thi ophene	3- (Thiophe n-2- yl)pyridaz ine	Pd ₂ (dba) ₃ (2)	AsPh ₃ (8)	DMF	85	12	82
Vinyltribu tylstanna ne	3- Vinylpyri dazine	Pd(PPh ₃) ₄ (5)	—	THF	70	24	75
(1- Ethoxyvi nyl)tribut ylstannane	3-(1- Ethoxyvi nyl)pyrid azine	PdCl ₂ (PPh ₃) ₂ (3)	—	Dioxane	90	18	79
Tributyl(e thynyl)sta nnane	3- Ethynylpy ridazine	Pd(PPh ₃) ₄ (4)	CuI (10)	1,4- Dioxane	60	8	85
Tributyl(methyl)st annane	3- Methylpy ridazine	Pd ₂ (dba) ₃ (2.5)	P(t-Bu) ₃ (10)	Toluene	110	12	65

Note: The yields presented are representative and may vary based on the specific reaction conditions and the scale of the reaction. Optimization is often necessary to achieve the best results.

Experimental Protocols

Below are detailed methodologies for performing Stille coupling reactions with **3-iodopyridazine**.

General Protocol for Palladium-Catalyzed Stille Coupling

This protocol outlines a general procedure that can be adapted for various organostannane coupling partners.

Materials:

- **3-Iodopyridazine**
- Organotributylstannane (1.1 equiv.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)
- Inert Gas (Argon or Nitrogen)
- Standard, dry glassware for inert atmosphere chemistry

Procedure:

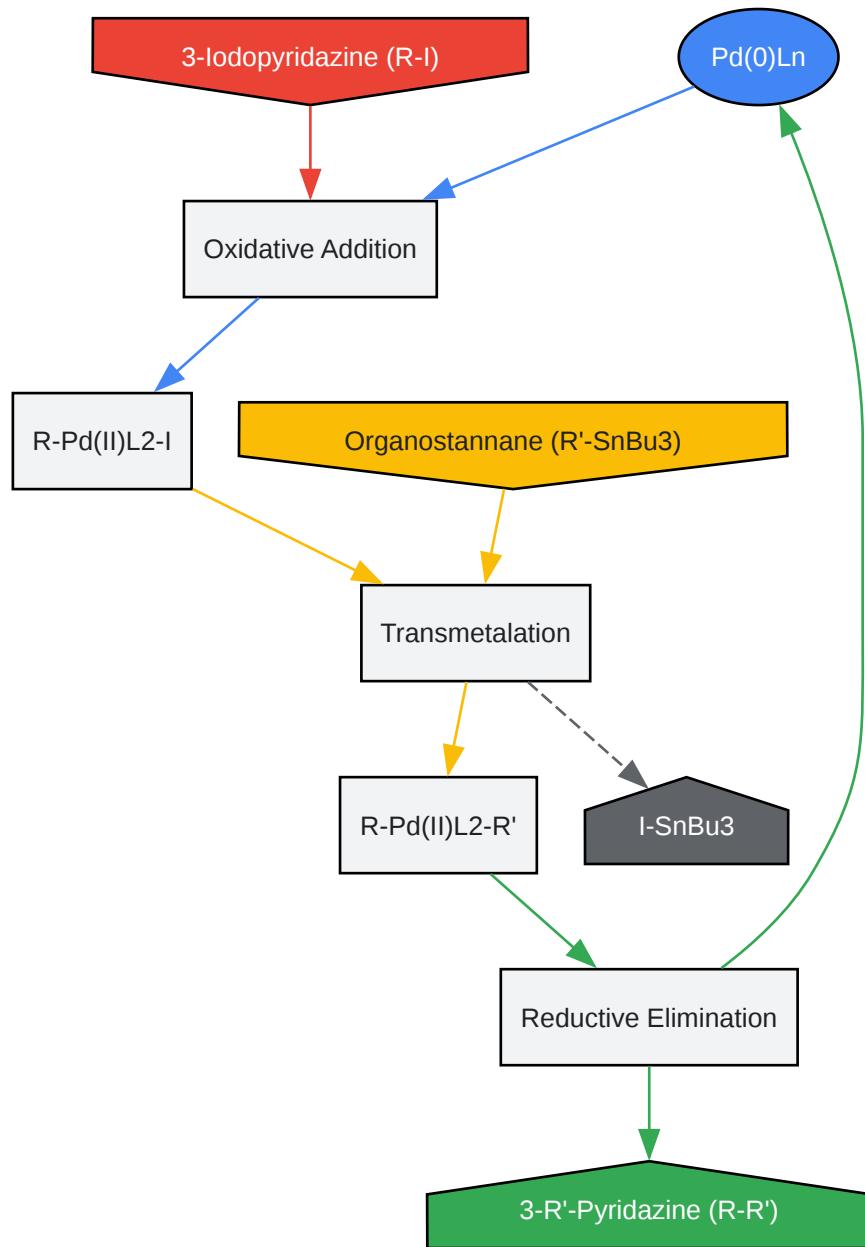
- In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add **3-iodopyridazine** (1.0 mmol) and the palladium catalyst (0.05 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent (10 mL) via syringe.
- To the stirring solution, add the organotributylstannane (1.1 mmol) via syringe.
- Heat the reaction mixture to the desired temperature (refer to the table above) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction (typically 8-24 hours), cool the mixture to room temperature.

- Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin by-products.
- Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure 3-substituted pyridazine.

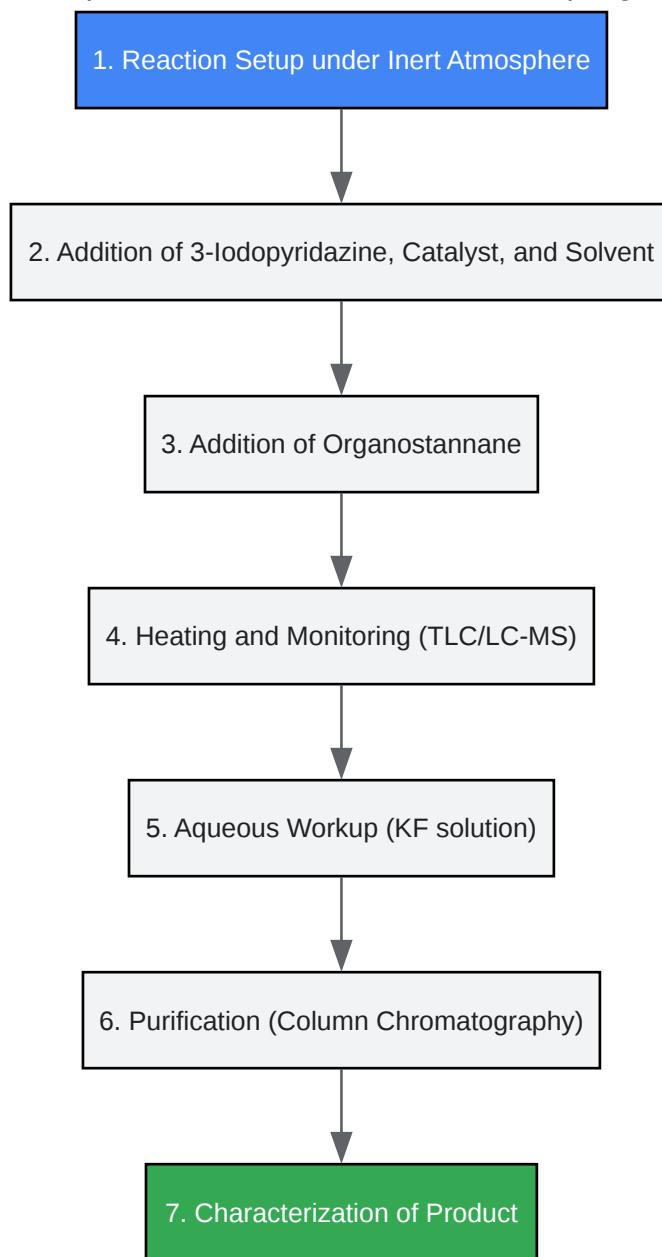
Visualizations

The following diagrams illustrate the fundamental aspects of the Stille coupling reaction.

Catalytic Cycle of the Stille Coupling Reaction



Experimental Workflow for Stille Coupling

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